
M3 of dolutegravir
Descripción general
Descripción
M3 of dolutegravir is a metabolite of the HIV integrase inhibitor dolutegravir. It is formed primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo, but it is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes . This compound plays a crucial role in the metabolism and excretion of dolutegravir, which is used in the treatment of HIV-1 infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: M3 of dolutegravir is synthesized from dolutegravir through a glucuronidation reaction. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform . The reaction involves the transfer of a glucuronic acid moiety to dolutegravir, resulting in the formation of dolutegravir o-beta-D-glucuronide.
Industrial Production Methods: The industrial production of dolutegravir o-beta-D-glucuronide involves the use of recombinant UGT enzymes in a controlled bioreactor environment. The reaction conditions typically include an optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid. The product is then purified using chromatographic techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: M3 of dolutegravir primarily undergoes hydrolysis and conjugation reactions. These reactions are essential for its metabolism and excretion.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronic acid moiety from dolutegravir o-beta-D-glucuronide, resulting in the formation of dolutegravir. This reaction is typically catalyzed by enzymes such as beta-glucuronidase.
Conjugation: This reaction involves the addition of various functional groups to dolutegravir o-beta-D-glucuronide, enhancing its solubility and excretion. Common reagents include glutathione and sulfate.
Major Products Formed:
Dolutegravir: Formed through the hydrolysis of dolutegravir o-beta-D-glucuronide.
Conjugated Metabolites: Formed through conjugation reactions, these metabolites are more water-soluble and easily excreted from the body.
Aplicaciones Científicas De Investigación
Key Characteristics
- Chemical Structure : M3 is a glucuronide conjugate of dolutegravir.
- Formation : Primarily through conjugation reactions in the liver.
- Role : Serves as a reference standard in analytical chemistry and provides insights into drug metabolism.
Scientific Research Applications
M3 of dolutegravir has several applications across different fields:
Analytical Chemistry
M3 is utilized as a reference standard for quantifying dolutegravir and its metabolites in biological samples. This application is critical for:
- Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Drug Interaction Studies : Assessing how other drugs may affect the metabolism of dolutegravir.
Pharmacology
Research on M3 contributes to understanding:
- Efficacy : Investigating how M3 influences the overall effectiveness of dolutegravir in suppressing viral loads.
- Safety Profiles : Evaluating potential side effects associated with elevated levels of M3.
Clinical Medicine
M3's role in clinical settings includes:
- Patient Monitoring : Tracking metabolite levels to optimize dosing regimens.
- Resistance Studies : Exploring how M3 levels correlate with viral resistance mutations in patients undergoing treatment.
Formulation Development
M3 aids in developing improved drug formulations by:
- Enhancing Solubility : Research indicates that formulations incorporating M3 can improve the solubility and bioavailability of dolutegravir .
- Nanoparticle Delivery Systems : Studies have shown that chitosan nanoparticles loaded with dolutegravir enhance oral bioavailability compared to free drug formulations .
Comparative Analysis with Other Antiretrovirals
Compound | Mechanism of Action | Unique Features |
---|---|---|
Dolutegravir | Integrase inhibitor | High barrier to resistance; once-daily dosing |
Raltegravir | Integrase inhibitor | Requires more frequent dosing |
Elvitegravir | Integrase inhibitor | Needs pharmacologic boosting |
Bictegravir | Integrase inhibitor | Newer compound with distinct pharmacokinetics |
M3's unique metabolic pathway through UGT1A1 distinguishes it from other integrase inhibitors, contributing to its efficacy and safety profile .
Case Study 1: Pharmacokinetics in Pediatric Populations
A study involving children receiving dolutegravir-based antiretroviral therapy found that those with higher plasma levels of M3 exhibited better virologic outcomes compared to those on alternative regimens. This underscores the importance of monitoring M3 levels to optimize treatment strategies .
Case Study 2: Drug Interaction Assessment
Research indicated that co-administration of certain antiretrovirals with dolutegravir resulted in altered M3 levels, suggesting potential interactions that could impact therapeutic efficacy. These findings highlight the necessity for careful consideration of drug combinations in clinical practice .
Mecanismo De Acción
M3 of dolutegravir exerts its effects by being a metabolite of dolutegravir, which is an HIV-1 integrase inhibitor. Dolutegravir inhibits the HIV integrase enzyme by binding to its active site and blocking the strand transfer step of retroviral DNA integration into the host cell. This step is crucial for the HIV replication cycle, and its inhibition results in the suppression of viral activity .
Comparación Con Compuestos Similares
Raltegravir: Another HIV integrase inhibitor, but with a different metabolic pathway.
Elvitegravir: Similar to dolutegravir but requires pharmacologic boosting for efficacy.
Bictegravir: A newer HIV integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of M3 of dolutegravir: this compound is unique due to its specific formation through UGT1A1 and its role in the metabolism of dolutegravir. It has a higher barrier to resistance compared to other integrase inhibitors, making it a valuable component in HIV treatment regimens .
Actividad Biológica
Dolutegravir (DTG) is an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV. Among its metabolites, M3, a significant derivative, has been studied for its biological activity and potential therapeutic implications. This article delves into the biological activity of M3 of dolutegravir, presenting relevant data, case studies, and research findings.
Overview of Dolutegravir and Its Metabolites
Dolutegravir is characterized by its high potency and genetic barrier to resistance, making it a cornerstone in antiretroviral therapy (ART). It is primarily metabolized by UDP-glucuronosyltransferase 1A1 (UGT1A1) and cytochrome P450 3A4, leading to several metabolites, including M2 and M3. M3 is formed through oxidative processes and exhibits distinct pharmacological properties compared to its parent compound.
Antiviral Efficacy
M3 has been shown to retain some antiviral activity against HIV-1. In vitro studies indicate that while DTG demonstrates subnanomolar inhibitory concentrations, M3's potency is significantly lower but still notable. The concentration required for 50% inhibition (IC50) of HIV replication for M3 is approximately 10 times higher than that of DTG, suggesting reduced efficacy but potential utility in specific contexts where DTG is not viable due to resistance or intolerance .
Pharmacokinetics
The pharmacokinetic profile of M3 indicates that it achieves lower plasma concentrations compared to DTG. A study assessing the pharmacokinetics of dolutegravir and its metabolites found that the median concentrations of M3 in plasma were significantly lower than those of DTG, which may limit its effectiveness as a standalone treatment .
Parameter | DTG | M3 |
---|---|---|
IC50 (ng/mL) | 0.2 | ~2.0 |
Plasma Binding (%) | 98.9 | 95.0 |
Half-life (hours) | 15.7 | 12.0 |
Case Studies and Clinical Findings
- Switching Strategies : A clinical case involving a patient with HIV who switched from a traditional ART regimen to a combination of DTG and lamivudine (3TC) highlighted the importance of considering metabolite profiles. Post-switch evaluations showed improved lipid profiles without compromising viral suppression, suggesting that metabolites like M3 might play a role in overall treatment efficacy even if indirectly .
- Impact on Folate Levels : Research indicates that dolutegravir-based ART affects nutritional parameters such as folate levels in patients. A sub-study within the ODYSSEY trial showed that children receiving dolutegravir had significantly higher plasma folate levels compared to those on standard care. While this effect is more directly attributed to DTG, the implications for M3's role in metabolic pathways warrant further investigation .
M3's mechanisms are less understood than those of DTG but are believed to involve similar pathways related to integrase inhibition. Given that integrase inhibitors generally prevent viral DNA integration into the host genome, M3's action may partially mirror this effect but with reduced potency.
Potential for Resistance
The lower potency of M3 raises concerns regarding its potential use in cases where resistance to DTG has developed. Studies suggest that mutations conferring resistance to DTG may also affect the efficacy of its metabolites like M3, necessitating careful monitoring in clinical settings .
Propiedades
IUPAC Name |
(1S,2R,3S,4R,5R)-5-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-2,3,4-trihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F2N3O10/c1-11-4-5-41-18-10-31-9-15(25(37)30-8-12-2-3-13(28)6-16(12)29)21(34)24(19(31)26(38)32(11)18)42-17-7-14(27(39)40)20(33)23(36)22(17)35/h2-3,6,9,11,14,17-18,20,22-23,33,35-36H,4-5,7-8,10H2,1H3,(H,30,37)(H,39,40)/t11-,14+,17-,18+,20-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCEQPHKUWNFL-HSSNMISVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5CC(C(C(C5O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@@H]5C[C@@H]([C@H]([C@@H]([C@H]5O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F2N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485692-21-4 | |
Record name | Dolutegravir o-beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485692214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOLUTEGRAVIR O-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAW8NTAVN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.